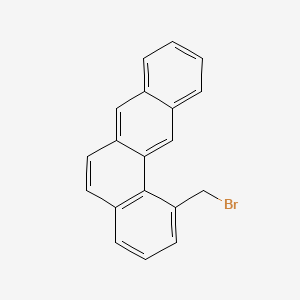
1-(Bromomethyl)tetraphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)tetraphene is a polycyclic aromatic hydrocarbon derivative, characterized by the presence of a bromomethyl group attached to the tetraphene structure. Tetraphene itself consists of four fused benzene rings, forming a rigid and planar structure. The addition of a bromomethyl group introduces unique chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)tetraphene can be synthesized through the bromination of tetraphene at the benzylic position. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)tetraphene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The benzylic position can be oxidized to form tetraphenylcarbinol or further to tetraphenylcarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Performed in anhydrous solvents under inert atmosphere to prevent moisture-sensitive reactions.
Major Products:
Substitution Products: Various substituted tetraphene derivatives.
Oxidation Products: Tetraphenylcarbinol and tetraphenylcarboxylic acid.
Reduction Products: Tetraphene with a methyl group at the benzylic position.
Applications De Recherche Scientifique
1-(Bromomethyl)tetraphene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds and as a precursor for functionalized materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in studying the effects of polycyclic aromatic hydrocarbons on living organisms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)tetraphene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites in biological macromolecules, leading to covalent modifications.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)tetraphene can be compared with other similar compounds, such as:
Tetraphene: The parent compound without the bromomethyl group, which lacks the same level of reactivity and functionalization potential.
1-(Chloromethyl)tetraphene: Similar in structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and chemical properties.
1-(Hydroxymethyl)tetraphene:
Propriétés
Numéro CAS |
82507-19-5 |
|---|---|
Formule moléculaire |
C19H13Br |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
1-(bromomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H13Br/c20-12-17-7-3-6-13-8-9-16-10-14-4-1-2-5-15(14)11-18(16)19(13)17/h1-11H,12H2 |
Clé InChI |
QGWFEAABRRZMNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=CC=C4)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


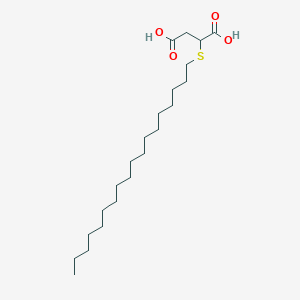
![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)

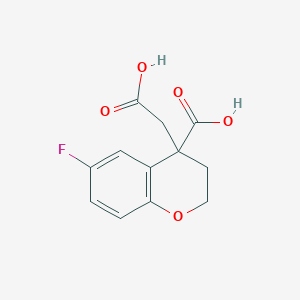
![6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide](/img/structure/B14426010.png)
![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
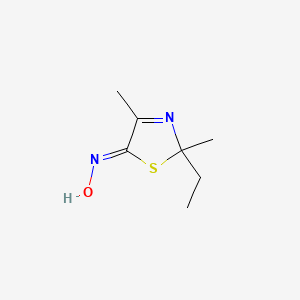
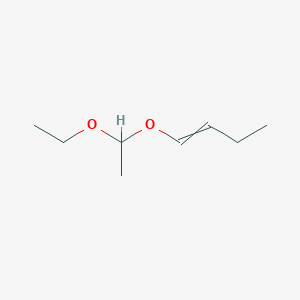
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)
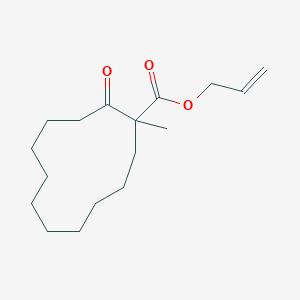
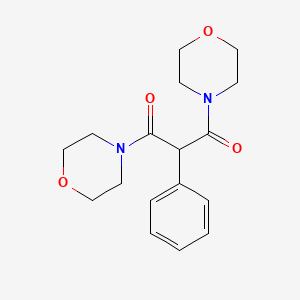

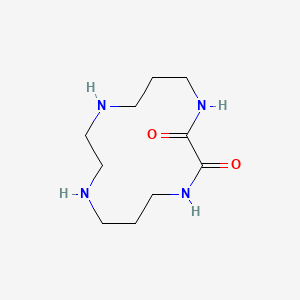
![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
